N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide
Description
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties
Properties
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)25-16-6-4-5-15(21-16)17(24)20-14-7-10-23(11-8-14)18-19-9-12-22(18)3/h4-6,9,12-14H,7-8,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYBLCMVKLUKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)C(=O)NC2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Piperidine ring synthesis: The piperidine ring can be synthesized via hydrogenation of pyridine or through the Mannich reaction.
Coupling of imidazole and piperidine rings: This step involves the formation of a bond between the imidazole and piperidine rings, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the pyridine moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Final assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-methoxypyridine-2-carboxamide
- N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-ethoxypyridine-2-carboxamide
Uniqueness
N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-6-propan-2-yloxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
